![molecular formula C21H20N4O3S3 B2363637 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide CAS No. 477326-90-2](/img/structure/B2363637.png)

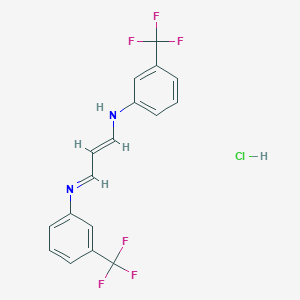

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

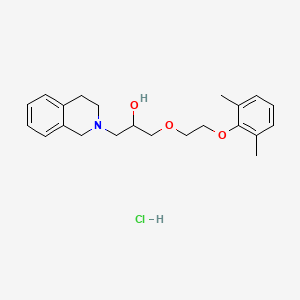

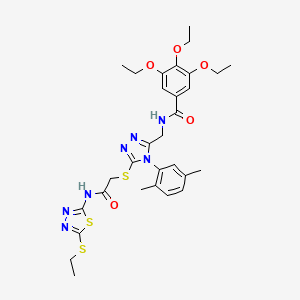

“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide” is a chemical compound with the molecular formula C21H20N4O3S3 and a molecular weight of 472.6. It is a derivative of benzothiazole, a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide”, often involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent . The compounds are characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .Molecular Structure Analysis

The molecular structure of “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide” is characterized by the presence of a benzothiazole moiety, a thiazole moiety, and a diethylsulfamoyl group.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives often involve the reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO to provide 2-unsubstituted benzothiazoles . A simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles under solvent and catalyst-free condition .科学的研究の応用

Antimicrobial Activity

Benzothiazole derivatives have been recognized for their broad spectrum of biological activities, including antimicrobial properties . These compounds have shown excellent bioactivities comparable to typical medications . The conventional serial dilution approach is often used to assess the antibacterial activity of these synthetic drugs, indicating their potential as therapeutic agents against various bacterial infections.

Corrosion Inhibition

The corrosion inhibition effect of benzothiazole derivatives has been investigated, particularly against mild steel in acidic solutions. These compounds can serve as effective corrosion inhibitors with high inhibition efficiency, which is crucial for protecting industrial equipment and infrastructure from corrosive damage .

Optical Materials

Hydrazonylsulfones, a category of compounds related to benzothiazole derivatives, have been studied for their potential as optical materials . Their structural properties suggest applications in the development of new materials for optical devices .

Biological Potential

The biological potential of benzothiazole derivatives extends to their use in pharmaceutical research. They have been associated with a wide range of bioactivities, including anticancer, antituberculosis, antidiabetic, anthelmintic, anti-tumor, antiviral, antioxidant, antiglutamate, antiparkinsonism, anti-inflammatory, anticonvulsant, muscle relaxant activities, and neuroprotective properties .

Enzyme Inhibition

These compounds are also known to act as inhibitors of several enzymes, which is a significant area of study for the development of new drugs and treatments for various diseases .

Structural Studies

Structural studies of benzothiazole derivatives, including X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations, are essential for understanding the solid-state properties of these compounds. This knowledge is vital for the design of compounds with desired physical and chemical properties .

将来の方向性

Benzothiazole derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future directions for “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide” could involve further exploration of its potential applications in these areas.

作用機序

Target of Action

Similar compounds have been shown to exhibit promising activity againstStaphylococcus aureus .

Mode of Action

It’s known that benzothiazole derivatives can interact with various biological targets and mediate a range of biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Biochemical Pathways

Benzothiazole derivatives have been associated with diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

A study on similar compounds showed a favourable pharmacokinetic profile .

Result of Action

Similar compounds have been shown to exhibit bactericidal activity against staphylococcus aureus, eliminating the strain after 24-hour exposure .

特性

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S3/c1-3-25(4-2)31(27,28)15-11-9-14(10-12-15)19(26)24-21-23-17(13-29-21)20-22-16-7-5-6-8-18(16)30-20/h5-13H,3-4H2,1-2H3,(H,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGWBBUKQZJIKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2363554.png)

![N-[4-(acetylamino)phenyl]-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2363560.png)

![2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-cyclohexylacetamide](/img/structure/B2363571.png)

![3-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2363573.png)

![2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate](/img/structure/B2363575.png)